N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide
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Overview
Description
N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide is an organic compound characterized by the presence of a nitrophenyl group and an octadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide typically involves the condensation reaction between 3-nitrobenzaldehyde and octadecanamide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the condensation reaction, and purification. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the octadecanamide chain can interact with lipid membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-nitrophenyl)methylidene]amino acetate
- N-[(E)-(3-nitrophenyl)methylidene]heptanehydrazide
- 3-methoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide
Uniqueness
N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physicochemical properties
Properties
Molecular Formula |
C25H41N3O3 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]octadecanamide |
InChI |
InChI=1S/C25H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)27-26-22-23-18-17-19-24(21-23)28(30)31/h17-19,21-22H,2-16,20H2,1H3,(H,27,29)/b26-22+ |
InChI Key |
IFKHLNJHVZADSP-XTCLZLMSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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